Pyrido[4,3-d]pyrimidin-4(3H)-one
Description
Overview of Pyrido[4,3-d]pyrimidin-4(3H)-one as a Chemical Scaffold
This compound serves as a versatile chemical scaffold, providing a rigid and planar structure that can be strategically modified to interact with various biological targets. The fusion of the electron-deficient pyrimidine (B1678525) ring with the pyridine (B92270) ring creates a unique electronic environment, influencing the compound's chemical reactivity and biological activity. The presence of nitrogen atoms in both rings offers multiple sites for substitution, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships. The core structure's ability to act as both a hydrogen bond donor and acceptor contributes to its potential for strong and specific binding to biological macromolecules.
Significance of Fused Heterocyclic Systems in Medicinal Chemistry
Fused heterocyclic compounds, which contain two or more fused rings with at least one being a heterocycle, are of paramount importance in medicinal chemistry. airo.co.in Their structural complexity and diversity make them attractive frameworks for the development of new drugs. nih.gov
Fused heterocyclic systems are integral to drug discovery and development due to their ability to mimic natural biological molecules and interact with a wide array of biological targets. ijprajournal.com Their rigid conformations can lead to higher binding affinities and selectivities for enzymes and receptors. ias.ac.in This structural feature often results in enhanced pharmacokinetic and pharmacodynamic properties. ijprajournal.com Many approved drugs across various therapeutic areas, including anticancer, antiviral, and antibacterial agents, are based on fused heterocyclic scaffolds. airo.co.innih.gov The development of new synthetic methods to create diverse and complex fused heterocyclic libraries is a critical aspect of modern medicinal chemistry, accelerating the discovery of novel therapeutic agents. researchgate.net
The this compound scaffold shares structural similarities with other important bicyclic systems like quinazolines and purines, yet possesses distinct properties.
Quinazolines: These compounds feature a fusion of a benzene (B151609) ring and a pyrimidine ring. Like pyrido[4,3-d]pyrimidin-4(3H)-ones, quinazolines are prominent in medicinal chemistry, particularly as kinase inhibitors in cancer therapy. google.com The replacement of the benzene ring in quinazoline (B50416) with a pyridine ring in this compound introduces an additional nitrogen atom, which can alter the molecule's polarity, solubility, and hydrogen bonding capacity, potentially leading to different biological activities and target profiles.
Purines: As fundamental components of nucleic acids, purines are composed of a fused pyrimidine and imidazole (B134444) ring. Their biological significance is immense. While both purines and pyrido[4,3-d]pyrimidin-4(3H)-ones are nitrogen-rich bicyclic systems, the nature of the fused five-membered imidazole ring in purines versus the six-membered pyridine ring in pyrido[4,3-d]pyrimidin-4(3H)-ones results in different geometries and electronic distributions. These differences can be exploited in drug design to achieve selective interactions with specific biological targets.
| Feature | This compound | Quinazoline | Purine |
| Ring System | Pyridine fused to Pyrimidine | Benzene fused to Pyrimidine | Imidazole fused to Pyrimidine |
| Number of Nitrogen Atoms | 3 | 2 | 4 |
| Key Characteristic | Introduction of a pyridine ring offers unique hydrogen bonding and polarity. | Aromatic benzene ring provides a hydrophobic surface. | Fundamental biological role; involved in numerous cellular processes. |
| Common Therapeutic Area | Kinase inhibition, anticancer | Kinase inhibition, anticancer | Antiviral, anticancer, immunosuppressant |
Historical Context and Early Research on this compound Derivatives
Early investigations into this compound derivatives were often driven by the search for novel compounds with potential biological activity. The synthesis of this scaffold has been a subject of interest, with various methods being developed to access this heterocyclic system. For instance, early synthetic work is referenced in publications such as Tetrahedron, volume 41, page 5989. lookchem.com The initial explorations laid the groundwork for the subsequent discovery of the diverse pharmacological properties of this class of compounds. Preliminary studies have indicated that some derivatives of this compound exhibit promising antimicrobial activity. cqvip.com222.198.130 These early findings have spurred further research into the synthesis and biological evaluation of a wider range of derivatives, aiming to identify compounds with enhanced potency and selectivity for various therapeutic targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADMRAMXLLLVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343501 | |
| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16952-64-0 | |
| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrido 4,3 D Pyrimidin 4 3h One
Classical Synthetic Approaches and Their Mechanistic Pathways
Traditional methods for the construction of the pyrido[4,3-d]pyrimidin-4(3H)-one core often rely on foundational reactions in heterocyclic chemistry, utilizing readily available starting materials.
Aminonicotinic Acid Cyclization Methods
A fundamental and direct approach to the this compound skeleton involves the cyclization of derivatives of 4-aminonicotinic acid. This method builds the pyrimidine (B1678525) ring onto the existing pyridine (B92270) framework. The process typically begins with the acylation of the amino group of a 4-aminonicotinic acid ester, such as ethyl 4-aminonicotinate. The resulting 4-amidonicotinate can then be treated with an amine. This reaction serves a dual purpose: it can lead to the formation of a 4-amidonicotinamide, which subsequently undergoes intramolecular cyclization to yield the desired 3-substituted this compound. rsc.org
The mechanistic pathway proceeds through an initial nucleophilic attack by the amine on the ester carbonyl of the 4-amidonicotinate, forming a tetrahedral intermediate which then collapses to yield the corresponding amide. Under the reaction conditions, often with prolonged heating or extended contact with the amine, an intramolecular cyclization occurs. The amide nitrogen attacks the carbonyl group of the newly formed amide, leading to the formation of the six-membered pyrimidinone ring after the elimination of a molecule of water.
Oxazinone Ring-Opening Pathways
Another classical strategy involves the ring-opening of a pre-formed pyrido[4,3-d] rsc.orgclockss.orgoxazin-4-one. These oxazinones are themselves typically synthesized from 4-aminonicotinic acid. The oxazinone ring is susceptible to nucleophilic attack by amines. rsc.org
The mechanism of this transformation involves the amine attacking the electrophilic carbonyl carbon of the oxazinone ring. This leads to the opening of the oxazinone ring and the formation of a 4-amidonicotinamide intermediate. This intermediate is the same as the one formed in the aminonicotinic acid cyclization method. From this common intermediate, an intramolecular cyclization, as described previously, takes place to furnish the this compound core. rsc.orgmdpi.com The lability of the oxazinone ring provides a convenient route to the target heterocycle.
Condensation Reactions with Pyrimidine Derivatives
The construction of the pyrido[4,3-d]pyrimidine (B1258125) system can also be achieved by starting with a substituted pyrimidine and building the pyridine ring. For instance, a condensation reaction between a suitably functionalized pyrimidine and a three-carbon component can lead to the formation of the fused bicyclic system. While less common for this specific isomer, related syntheses often involve the reaction of an aminopyrimidine with a dicarbonyl compound or its equivalent.
A documented approach involves the reaction of methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate with ethyl isothiocyanatoacetate. This reaction forms a thiourea (B124793) intermediate which then cyclizes to form a 2-thioxo-pyrido[4,3-d]pyrimidin-4(3H)-one derivative. This thioxo derivative can be a precursor to the desired this compound through further chemical modifications. clockss.org
Modern Catalytic and Green Chemistry Approaches
Contemporary synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods. This has led to the exploration of one-pot multicomponent reactions and the use of novel catalysts for the synthesis of pyridopyrimidines.
One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency and sustainability. rsc.org Several MCRs have been developed for the synthesis of various pyridopyrimidine isomers. These reactions often proceed through a cascade of events, including condensation, Michael addition, and cyclization steps. rsc.orgresearchgate.net
While specific MCRs leading directly to the unsubstituted this compound are not extensively documented in the provided literature, the general strategies often involve the reaction of an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound. The development of such a reaction for this specific isomer remains an area of interest.
Catalyst-Mediated Syntheses (e.g., Sodium Acetate (B1210297), Iodine, Pd/SBA-15)
The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.
Sodium Acetate: Sodium acetate can be employed as a basic catalyst in condensation reactions. For instance, in the synthesis of related pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, sodium acetate has been used as a nucleophilic catalyst in the reaction of a 3-aminopyridine-4-carboxylic acid compound with an amidine. google.com While this example pertains to a different isomer, it highlights the potential utility of sodium acetate in promoting the cyclization step in the formation of the pyrimidinone ring.
Iodine: Molecular iodine has emerged as a mild and efficient Lewis acid catalyst for various organic transformations. In the context of pyridopyrimidine synthesis, iodine, often in the presence of potassium iodide to enhance its solubility in aqueous media, has been used to catalyze the condensation of 3-amino-2-propylpyrido[2,3-d]pyrimidin-4(3H)-one with various aldehydes. researchgate.net This demonstrates the role of iodine in facilitating the formation of Schiff bases, which are key intermediates in many condensation reactions leading to fused heterocyclic systems.
Pd/SBA-15: Heterogeneous catalysts are of great interest due to their ease of separation and recyclability. Palladium supported on mesoporous silica (B1680970) (Pd/SBA-15) has been reported as an environmentally friendly and efficient catalyst for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) analogues. nih.govresearchgate.net The reaction involves the condensation of 2,6-diaminopyrimidin-4(3H)-one with ethyl 2,4-dioxo-4-phenylbutanoates in water. The high surface area and tailored properties of the SBA-15 support, combined with the catalytic activity of palladium, facilitate the cyclization and dehydration steps leading to the fused pyridopyrimidine system. nih.govresearchgate.net
Table of Catalyst-Mediated Syntheses of Pyridopyrimidine Derivatives
| Catalyst | Reactants | Product Type | Reaction Conditions | Yield | Reference |
| Sodium Acetate | 3-Aminopyridine-4-carboxylic acid, Amidine | Pyrido[3,4-d]pyrimidin-4(3H)-one derivative | Organic solvent, Reflux | Not specified | google.com |
| Iodine/KI | 3-Amino-2-propylpyrido[2,3-d]pyrimidin-4(3H)-one, Aldehydes | 3-(Arylylideneamino)-2-propylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives | Aqueous media | Good | researchgate.net |
| Pd/SBA-15 | 2,6-Diaminopyrimidin-4(3H)-one, Ethyl 2,4-dioxo-4-phenylbutanoates | Pyrido[2,3-d]pyrimidine analogues | Water, Reflux | Good to Excellent | nih.govresearchgate.net |
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of pyridopyrimidine synthesis, microwave irradiation has been effectively utilized in one-pot multicomponent reactions. For instance, the cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) under microwave conditions provides a high-yield route to multifunctionalized pyrido[2,3-d]pyrimidines. nih.gov This technology offers a reproducible and safe alternative to traditional methods that often require prolonged reaction times and harsh reagents. nih.gov
Efficient microwave-assisted chemical processes have also been applied to the synthesis of various N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. nih.gov These methods often involve heating a mixture of reactants, such as N,N-dimethylacetimidamide derivatives, p-anisidine, and aluminum chloride in a suitable solvent system under microwave irradiation. nih.gov
Aza-Wittig Reactions and Annulation Strategies
The Aza-Wittig reaction is a valuable method for the formation of imines and has been successfully applied to the synthesis of nitrogen-containing heterocycles. wikipedia.org This reaction involves the interaction of an iminophosphorane with a carbonyl group. wikipedia.org In the synthesis of novel thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidinone derivatives, an aza-Wittig reaction is a key step. tandfonline.com The process begins with the reaction of an iminophosphorane with an isocyanate to form a carbodiimide, which is then treated with phenols to induce cyclization and yield the desired this compound derivatives. tandfonline.com
The general mechanism of the Aza-Wittig reaction is analogous to the conventional Wittig reaction, where an iminophosphorane replaces the Wittig reagent. wikipedia.org This reaction can also be performed in an intramolecular fashion, which is a common strategy for constructing N-heterocyclic compounds. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reactions)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have been instrumental in the derivatization of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. nih.govmdpi.com
Specifically, the Suzuki-Miyaura coupling has been employed to introduce aryl substituents at the C4 position of the pyridopyrimidine ring system. For example, 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one can be reacted with phenylboronic acid in the presence of a palladium catalyst to yield the corresponding 4-phenyl derivative. mdpi.com Similarly, the Buchwald-Hartwig reaction has been utilized to form N-aryl bonds at the C4 position by coupling the appropriate triflate precursor with anilines. nih.govmdpi.com These methods provide access to a wide array of 4-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones with diverse electronic and steric properties. nih.gov
| Reaction Type | Reactants | Catalyst/Reagents | Product | Ref |
| Suzuki-Miyaura Coupling | 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, Phenylboronic acid | Palladium catalyst | 4-phenyl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | mdpi.com |
| Buchwald-Hartwig Coupling | 7-oxo-2-(phenylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-yl trifluoromethanesulfonate, Anilines | Palladium catalyst | 4-arylamino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | nih.govmdpi.com |
Regioselectivity and Stereoselectivity in this compound Synthesis
The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones can be achieved through the cyclization of 4-amidonicotinamides, which are in turn prepared by treating a pyrido[4,3-d] nih.govtandfonline.comoxazin-4-one or an ethyl 4-amidonicotinate with amines. rsc.org The regioselectivity of these reactions is crucial for obtaining the desired isomer. The formation of the this compound structure is confirmed through spectroscopic methods such as infrared and nuclear magnetic resonance spectroscopy. rsc.org
In multicomponent reactions leading to fused pyrimidine systems, selectivity can be a significant challenge due to the potential for multiple reaction pathways. nih.gov However, controlling reaction conditions, such as temperature, can influence the regioselectivity. For instance, in the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones, higher temperatures favor the formation of the Hantzsch-type product through a C-C bond formation followed by an intramolecular 1,4-Michael addition. nih.gov
Derivatization Strategies for Structural Modification
The biological activity of this compound derivatives can be fine-tuned by introducing various substituents at different positions of the heterocyclic scaffold.
Introduction of Substituents at Key Positions (e.g., C2, C8)
The C2 and C8 positions of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold have been identified as key sites for modification to modulate metabolic stability. researchgate.net For instance, C8-substituted derivatives have been explored as inhibitors of histone lysine (B10760008) demethylases. researchgate.net It was discovered that oxidation at the C2-position is a significant metabolic pathway. researchgate.net Consequently, introducing substituents at the C2 position can block this metabolic route, thereby improving the pharmacokinetic profile of the compounds. researchgate.net
The synthesis of 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones has been achieved through a strategy involving the selective displacement of a 4-methylthio group with various anilines, followed by oxidation of the 2-methylthio group and subsequent substitution with amines. researchgate.net This approach allows for the introduction of a wide range of substituents at both the C2 and C4 positions.
Synthesis of Fused Analogs and Tricyclic Systems
The this compound core can be further elaborated to create fused tricyclic and tetracyclic systems, expanding the chemical space and potential biological activities. For example, a series of new 2-substituted tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones have been synthesized via an aza-Wittig reaction. tandfonline.com
Another strategy involves the expansion of the pyrido[2,3-d]pyrimidin-4(3H)-one core to generate tetracyclic 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(1H)-dione derivatives. nih.gov These complex heterocyclic systems have shown promising anticancer activity. nih.gov The synthesis of tricyclic pyrido[2,3-d] nih.govwikipedia.orgtandfonline.comtriazolo[4,3-a]pyrimidin-5(1H)-one analogues has also been reported, achieved through the reaction of hydrazinyl derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one with benzoyl chloride. nih.gov
| Fused System | Synthetic Approach | Starting Material | Ref |
| Tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones | Aza-Wittig reaction | Iminophosphorane and isocyanate | tandfonline.com |
| 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(1H)-dione | Expansion of the pyridopyrimidine core | Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | nih.gov |
| Pyrido[2,3-d] nih.govwikipedia.orgtandfonline.comtriazolo[4,3-a]pyrimidin-5(1H)-one | Cyclization with benzoyl chloride | Hydrazinyl derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one | nih.gov |
Structure Activity Relationships Sar and Structure Property Relationships Spr of Pyrido 4,3 D Pyrimidin 4 3h One Derivatives
Impact of Substituent Effects on Biological Activity
The type and position of substituents on the pyrido[4,3-d]pyrimidin-4(3H)-one core are determinantal to the biological activity of the resulting compounds. nih.gov
The electronic properties and spatial arrangement of substituents play a critical role in the interaction of this compound derivatives with their biological targets.
In a series of pyrido[3,4-d]pyrimidine (B3350098) derivatives designed as Monopolar Spindle 1 (Mps1) kinase inhibitors, the nature of substituents significantly influenced their inhibitory activity. acs.org A study highlighted that while a range of primary and secondary amines were tolerated at a specific position, the introduction of oxygen and sulfur-linked substituents led to a pronounced loss of activity. acs.org This suggests that electronic and steric factors, beyond simple bulk, are at play in the binding interaction. For instance, the product yield in the synthesis of certain pyrido-dipyrimidine-diones was observed to be affected by the nature of substituents on an attached phenyl ring and by steric factors. nih.gov Specifically, the reaction involving 4-chloro-benzaldehyde gave the highest yield, while 2-nitrobenzaldehyde (B1664092) resulted in the lowest, indicating the influence of both electronic and steric properties of the substituents. nih.gov
Table 1: Impact of Substituents on Mps1 Kinase Inhibition
Data showing the half-maximal inhibitory concentration (IC50) for various pyrido[3,4-d]pyrimidine derivatives against Mps1 kinase. acs.org
| Compound | Substituent | Mps1 IC50 (µM) |
|---|---|---|
| 24c | Specific amine substituent | 0.008 |
| 34f | Oxygen-linked substituent | > 10 |
| 38 | Sulfur-linked substituent | > 10 |
The incorporation of heterocyclic rings as substituents on the this compound scaffold has been a successful strategy in modulating biological activity.
For instance, in the development of histone lysine (B10760008) demethylase (KDM) inhibitors, the introduction of a pyrazole (B372694) moiety at the C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold was a key step. acs.org This modification, particularly with compounds like 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, led to potent inhibitors that bind to the Fe(II) in the active site of the enzyme. acs.org Similarly, the development of phosphodiesterase (PDE) 7 inhibitors utilized a 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one series, where the introduction of 3-piperidines at the 7-position significantly enhanced PDE7 activity. nih.gov
Table 2: Effect of Heterocyclic Substituents on KDM4B Inhibition
Data showing the half-maximal inhibitory concentration (IC50) for pyrido[3,4-d]pyrimidin-4(3H)-one derivatives with different substituents against KDM4B. acs.org
| Compound | Substituent at C8 | KDM4B IC50 (µM) |
|---|---|---|
| 40 | Thiazole derivative | 5.0 |
| 58 | (Not specified heterocyclic) | (Potent inhibition noted) |
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound derivatives has provided insights into their biological activity.
In the study of Mps1 inhibitors, the conformation of the pyrido[3,4-d]pyrimidine scaffold was found to be a key factor for its improved activity. acs.org X-ray crystallography revealed that a pyrido[3,4-d]pyrimidine derivative (24b) exhibited a dihedral angle of -20°, resulting in a more coplanar conformation compared to a related isoquinoline (B145761) compound (15b) which had a dihedral angle of 98°. acs.org This more planar structure is believed to mimic the conformation of a known potent inhibitor, contributing to the enhanced biological activity. acs.org Computational conformational analysis has also been employed to understand the preferred shapes of these molecules, although in some cases, it did not reveal significant differences between active and inactive compounds, suggesting other factors are also at play. acs.org
Tautomerism and its Implications for Activity
Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. The this compound scaffold can exist in different tautomeric forms, which can have significant implications for its biological activity. chemicalbook.comnih.gov
Optimization of Pharmacokinetic and Pharmacodynamic Parameters through SAR Studies
Structure-activity relationship studies are instrumental in fine-tuning the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of drug candidates.
For a series of pyrido[3,2-d]pyrimidine (B1256433) derivatives developed as HCV inhibitors, a clear correlation was found between physicochemical properties and pharmacokinetic parameters. nih.gov It was observed that compounds with a high polar surface area (PSA > 160 Ų) were less likely to have good bioavailability. nih.gov By systematically modifying substituents to lower the PSA and increase lipophilicity (cLogP), researchers were able to discover compounds with improved rat pharmacokinetic profiles. nih.gov
In another example with pyrido[3,4-d]pyrimidine Mps1 inhibitors, optimization led to a compound (34h) with a satisfactory pharmacokinetic profile in rodents, which also effectively inhibited Mps1 activity in vivo. acs.org This was achieved through modifications that reduced the size and lipophilicity of the molecule while maintaining potent enzymatic inhibition. acs.org Furthermore, a biopharmaceutical profiling of a library of ten pyrido[4,3-d]pyrimidines demonstrated that the substitution pattern significantly affects properties like solubility and permeability. nih.gov For instance, a phenylhydrazido group was found to be responsible for low solubility, while a dimethoxyphenyl substituent impaired permeability across Caco-2 cell monolayers, a model for intestinal absorption. nih.gov These studies underscore the power of SAR in rationally designing molecules with desirable drug-like properties.
Table 3: Physicochemical Properties and Pharmacokinetics of Pyrido[3,2-d]pyrimidine HCV Inhibitors
A selection of compounds showing the relationship between Polar Surface Area (PSA), cLogP, and oral bioavailability (%F) in rats. nih.gov
| Compound | PSA (Ų) | cLogP | Rat %F |
|---|---|---|---|
| 2 | 144 | 3.5 | 31 |
| 7 | 144 | 3.8 | 40 |
| 10 | 153 | 3.2 | 30 |
Advanced Biological Activities and Molecular Mechanisms of Pyrido 4,3 D Pyrimidin 4 3h One
Enzyme Inhibition Profiles
Derivatives of the closely related pyrido[2,3-d]pyrimidine (B1209978) core have demonstrated notable efficacy as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. researchgate.netnih.gov Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Certain novel series of pyrido[2,3-d]pyrimidine derivatives have been identified as potent inducers of apoptosis and direct inhibitors of CDK6. researchgate.net For instance, two compounds from one such series exhibited direct CDK6 inhibition with IC50 values of 115.38 nM and 726.25 nM, respectively. researchgate.net These compounds were also shown to modulate the levels of key apoptotic proteins, such as increasing Bax and p53 while decreasing Bcl-2. researchgate.net Another study highlighted a pyrazol-1-yl pyridopyrimidine derivative as a potent agent against several cancer cell lines, with good inhibitory activity against CDK4/cyclin D1. nih.gov
Table 1: CDK Inhibition by Pyrido[2,3-d]pyrimidine Derivatives
| Compound Series | Target | IC50 | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivative 4a | CDK6 | 115.38 nM | researchgate.net |
| Pyrido[2,3-d]pyrimidine derivative 4b | CDK6 | 726.25 nM | researchgate.net |
| Pyrazol-1-yl pyridopyrimidine derivative 5 | CDK4/cyclin D1 | Good Inhibition | nih.gov |
The pyrido[4,3-d]pyrimidin-4(3H)-one scaffold and its isomers are prominent in the development of tyrosine kinase inhibitors. A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives was designed with the essential pharmacophoric features to target both wild-type (WT) and mutant forms of the Epidermal Growth Factor Receptor (EGFR). nih.gov One particular compound from this series demonstrated potent inhibitory activity against EGFRWT and the clinically relevant EGFRT790M mutant, with IC50 values of 0.099 µM and 0.123 µM, respectively. nih.gov This compound also induced apoptosis and cell cycle arrest in cancer cells. nih.gov
Another study focused on dual inhibitors, with a pyrazol-1-yl pyridopyrimidine derivative showing good inhibition against both EGFR and CDK4/cyclin D1. nih.gov Furthermore, patent literature describes novel pyrido[3,4-d]pyrimidin-8-one derivatives with inhibitory activity against a range of protein kinases, including Bcr-Abl and PDGFR. google.com
Table 2: Tyrosine Kinase Inhibition by Pyrido[2,3-d/3,4-d]pyrimidine Derivatives
| Compound Series | Target | IC50 | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a | EGFRWT | 0.099 µM | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a | EGFRT790M | 0.123 µM | nih.gov |
| Pyrazol-1-yl pyridopyrimidine derivative 5 | EGFR | Good Inhibition | nih.gov |
| Pyrido[3,4-d]pyrimidin-8-one derivatives | Bcr-Abl, PDGFR | Inhibitory Activity | google.com |
A significant area of research for this compound derivatives has been their role as inhibitors of histone lysine (B10760008) demethylases (KDMs), particularly those belonging to the Jumonji C (JmjC) domain-containing family. nih.govacs.orgebi.ac.ukscilit.com These enzymes are crucial epigenetic regulators, and their dysregulation is linked to cancer.
Structure-based design has led to the development of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones as potent inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. nih.govacs.org These compounds act by binding to the Fe(II) in the active site. nih.govacs.org Specific derivatives have demonstrated equipotent activity against both KDM4 and KDM5 subfamilies, with selectivity over other KDM subfamilies. nih.gov These inhibitors have also shown cellular permeability and the ability to inhibit histone demethylation in cell-based assays. nih.gov
Table 3: KDM Inhibition by Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
| Compound Series | Target | Activity | Reference |
|---|---|---|---|
| 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4 (JMJD2) | Potent Inhibition | nih.govacs.org |
| 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM5 (JARID1) | Potent Inhibition | nih.govacs.org |
| Derivative 54k | H3K9Me3 & H3K4Me3 demethylation | Cellular Inhibition | nih.gov |
Derivatives of this compound have been developed as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory process. nih.gov One study reported the development of 2-aryl substituted quinazolin-4(3H)-one, this compound, and pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as mPGES-1 inhibitors. nih.gov Another research effort identified polysubstituted pyrimidines as potent inhibitors of PGE2 production, with IC50 values as low as 12 nM. researchgate.net
The metabolic fate of this compound derivatives is an important consideration for their development as therapeutic agents. It has been discovered that the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is susceptible to metabolism by aldehyde oxidase (AO). nih.govnih.govresearchgate.net This metabolism was found to occur at the C2-position of the core structure. nih.govresearchgate.net
Crucially, research has demonstrated that substituting the C2-position of the pyrido[3,4-d]pyrimidin-4(3H)-one ring system effectively blocks this AO-mediated metabolism. nih.govnih.gov This finding is vital for the design of more stable compounds for in vivo applications. nih.gov
While direct studies on this compound as COX-2 inhibitors are less common, related pyrimidine-containing scaffolds have shown significant promise. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and identified as selective COX-2 inhibitors, with some compounds showing superior inhibitory profiles compared to standard reference drugs. nih.gov Additionally, novel diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids have been developed as selective dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH), exhibiting potent anti-inflammatory properties. acs.org
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate. patsnap.comresearchgate.net This process is vital for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. patsnap.comnih.gov Inhibitors of DHFR can disrupt DNA synthesis and cell proliferation, an effect that is particularly potent in rapidly dividing cells like cancer cells. patsnap.com
The class of molecules known as antifolates includes various heterocyclic compounds, and structurally, many DHFR inhibitors feature a 2,4-diamino substitution on a pyrimidine (B1678525) ring. researchgate.netresearchgate.net This structural motif is found in diverse classes of inhibitors, including pteridines, quinazolines, and pyrido-pyrimidines. researchgate.net For instance, a derivative of the related pyrido[2,3-d]pyrimidine scaffold, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has been synthesized and shown to possess antitumor activity. mdpi.com While direct studies on this compound as a DHFR inhibitor are not extensively documented, its inclusion in the broader pyrido-pyrimidine class suggests a potential for interaction with the DHFR enzyme.
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net By doing so, they regulate a vast array of physiological processes, and their inhibition is a therapeutic strategy for conditions ranging from inflammatory diseases to erectile dysfunction. researchgate.netresearchgate.net
The pyrido-pyrimidine scaffold has been explored for its potential as a PDE inhibitor. For example, a series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines were synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4), a target for asthma and COPD. researchgate.net In a different study, derivatives of the pyrido[2,3-d]pyrimidin-7-one scaffold were developed as highly potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that hydrolyzes cGAMP and is a target for cancer immunotherapy. nih.gov These findings, centered on related heterocyclic systems, indicate the potential of the pyridopyrimidine core to interact with various phosphodiesterase isozymes.
Monopolar Spindle Kinase 1 (MPS1) Inhibition
Monopolar Spindle Kinase 1 (MPS1), also known as TTK, is a dual-specificity kinase that plays an essential role in the spindle assembly checkpoint, ensuring the proper segregation of chromosomes during mitosis. core.ac.uknih.gov Cancer cells with chromosomal instability are particularly dependent on MPS1 for survival, making it an attractive target for cancer therapy. core.ac.ukacs.org
Research has led to the discovery and optimization of a series of potent and selective MPS1 inhibitors based on the pyrido[3,4-d]pyrimidine (B3350098) scaffold, an isomer of the title compound. core.ac.uknih.gov A structure-based hybridization approach yielded a novel class of inhibitors with this core. acs.org Optimization of this series resulted in compounds with excellent potency and selectivity for MPS1, which translated to biomarker modulation in in vivo tumor models. nih.govacs.org Further work on this scaffold led to the discovery of BOS172722, a clinical candidate for cancer treatment. The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core was a key modification that improved metabolic stability. nih.gov
Table 1: Activity of Pyrido[3,4-d]pyrimidine Derivatives against MPS1
| Compound | MPS1 Ki | CDK2 Ki | Selectivity (CDK2/MPS1) |
|---|---|---|---|
| 34h | < 0.002 µM | > 2 µM | > 1000-fold |
Data sourced from a study on pyrido[3,4-d]pyrimidine inhibitors. acs.org
Receptor Modulation
Derivatives of this compound have been shown to modulate the activity of several critical cellular receptors.
Calcium-Sensing Receptor (CaSR) Antagonism
The calcium-sensing receptor (CaSR) is a G-protein coupled receptor that plays a central role in maintaining mineral ion homeostasis. nih.gov Antagonism of this receptor can stimulate the transient release of parathyroid hormone (PTH), an effect that can be harnessed for anabolic bone effects. nih.gov
A novel class of CaSR antagonists based on the 5-trifluoromethyl-pyrido[4,3-d]pyrimidin-4(3H)-one scaffold has been developed. nih.gov Synthesis and structure-activity relationship (SAR) studies led to the identification of orally active compounds that produce a rapid and transient stimulation of PTH, a desirable profile for treating conditions like osteoporosis. nih.gov Patents have been filed for these derivatives for their potential use in treating diseases characterized by abnormal bone or mineral homeostasis, including osteoporosis, osteopenia, and bone fracture. google.comgoogle.com
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene encodes a small GTPase that acts as a molecular switch in signaling pathways controlling cell growth, proliferation, and differentiation. wikipedia.orgcancer.gov Mutations in KRAS are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers, making it a high-priority therapeutic target. nih.govresearchgate.net The G12D mutation is particularly prevalent and has been challenging to target directly. nih.gov
Recent studies have identified the pyrido[4,3-d]pyrimidine (B1258125) scaffold as a promising foundation for developing novel inhibitors of KRAS-G12D. nih.gov Through structure-based drug design, a series of compounds including pyrido[4,3-d]pyrimidine derivatives were synthesized and evaluated. nih.gov One such derivative, compound 10c , demonstrated selective antiproliferative activity in Panc-1 cells, which harbor the KRAS-G12D mutation. nih.gov Molecular docking suggested that its protonated diazabicyclo[3.2.1]octane moiety forms critical hydrogen bonds with key residues in the binding pocket. nih.gov
Table 2: Antiproliferative Activity of Pyrido[4,3-d]pyrimidine Derivative 10c
| Cell Line | KRAS Mutation | IC50 (µM) |
|---|---|---|
| Panc-1 | G12D | 1.40 |
| A549 | Wild-Type | 6.85 |
| HCT116 | G13D | >10 |
Data sourced from a study on novel KRAS-G12D inhibitors. nih.gov
Chemokine Receptor CXCR2 Antagonism
The chemokine receptor CXCR2 is a key mediator in the inflammatory response, primarily involved in the recruitment of neutrophils to sites of inflammation. nih.gov Upregulated CXCR2 signaling is associated with numerous inflammatory diseases and also plays a role in cancer progression and metastasis. nih.govmdpi.com Consequently, CXCR2 antagonism is a promising therapeutic strategy. nih.govmdpi.com
Through a scaffold hopping approach, a pyrido[3,4-d]pyrimidine analogue was identified as a promising CXCR2 antagonist, exhibiting an IC50 value of 0.11 µM in a calcium mobilization assay. nih.govnih.govmdpi.com This finding established the pyrido[3,4-d]pyrimidine core, an isomer of the title compound, as a viable starting point for developing new CXCR2 antagonists. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies were conducted to explore modifications to this scaffold to improve potency, although many new analogues showed reduced or no activity. nih.gov
α1-Adrenoceptor Antagonism
There is no specific information available in the published literature regarding the α1-adrenoceptor antagonist activity of this compound. The investigation of α1-adrenoceptor antagonists within the pyrimidine family has led to the development of highly selective derivatives, but these are structurally distinct from this compound. nih.govnih.gov Research in this area has primarily focused on other classes of pyrimidines and quinazolines, which are known bioisosteres. wikipedia.org Therefore, the potential for this compound to act as an α1-adrenoceptor antagonist remains uninvestigated.
Cellular and Molecular Effects
Induction of Cell Cycle Arrest and Apoptosis in Cancer Cells
The capacity of this compound to induce cell cycle arrest and apoptosis in cancer cells has not been specifically documented. Extensive research has been conducted on isomeric structures, particularly pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. These related but distinct compounds have been shown to induce apoptosis and cause cell cycle arrest at various phases, such as G1 or pre-G1, in different cancer cell lines. nih.govresearchgate.net For example, certain pyrido[2,3-d]pyrimidine derivatives were found to enhance the expression of the p21 cell cycle inhibitor and induce apoptosis through a caspase-3 dependent pathway. researchgate.net However, these findings cannot be directly attributed to this compound, for which specific data is currently lacking.
Modulation of Signaling Pathways (e.g., EGFR signaling, PI3K/ERK)
Specific data on the modulation of key signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) or PI3K/ERK pathways, by this compound are not available in the current literature. The focus of research into EGFR inhibition within the pyridopyrimidine class has been overwhelmingly on the pyrido[2,3-d]pyrimidine scaffold. nih.govnih.gov Derivatives of this isomer have been synthesized and identified as potent inhibitors of both wild-type EGFR and its mutants, subsequently blocking downstream signaling cascades like the RAF-MEK-ERK pathway. nih.govnih.gov Similarly, studies on other isomers like pyrido[3,4-d]pyrimidines have identified inhibitors of different protein kinases involved in cell signaling. google.comnih.gov The specific effects of the this compound structure on these critical cancer-related pathways have yet to be reported.
Antimicrobial and Antifungal Activities
Research into the antimicrobial properties of the Pyrido[4,3-d]pyrimidine core has yielded specific results. Derivatives of this compound have been synthesized and evaluated for their biological activity. Specifically, a study on 1H,2H,3H,4H-pyrido[4,3-d]pyrimidinium diiodobromides demonstrated antibacterial action. researchgate.net These derivatives showed measurable efficacy against Gram-negative bacteria.
The minimum inhibitory concentrations (MIC) of these Pyrido[4,3-d]pyrimidinium derivatives were determined against Escherichia coli. researchgate.net
| Compound Type | Test Organism | MIC (mg/ml) |
| 1H,2H,3H,4H-Pyrido[4,3-d]pyrimidinium diiodobromides | Escherichia coli | 1.0 ± 0.25 researchgate.net |
While this demonstrates activity for a derivative of the core structure, extensive screening across a wide range of bacterial and fungal species for this compound itself is not broadly reported. The bulk of research on the antimicrobial and antifungal properties of pyridopyrimidines has been conducted on other isomers, such as pyrido[2,3-d]pyrimidines, which have shown significant inhibitory effects against various bacteria and fungi. eurjchem.comnih.govresearchgate.netrsc.org
Anti-inflammatory Properties
There is a lack of specific studies in the scientific literature detailing the anti-inflammatory properties of this compound. The broader pyrimidine class of compounds is known to possess significant anti-inflammatory potential, with some derivatives being used clinically for this purpose. nih.gov The mechanisms for these related compounds often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, prostaglandins, and various cytokines. nih.gov However, research into these activities has been concentrated on other heterocyclic systems, such as pyrrolo[3,4-d]pyridazinone and various pyrazolo[3,4-d]pyrimidine derivatives, rather than on the specific this compound scaffold. nih.govmdpi.com
Computational and Theoretical Studies
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, docking studies have been pivotal in understanding their interactions with various biological targets.
Researchers have utilized molecular docking to investigate the binding modes of this compound derivatives with several key enzymes. For instance, in the context of cancer research, derivatives have been docked into the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) kinases. These studies have revealed crucial hydrogen bonding interactions between the pyrimidine (B1678525) ring and key amino acid residues in the kinase hinge region, as well as hydrophobic interactions within the active site. tandfonline.com
Similarly, docking studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives, a closely related scaffold, as thymidylate synthase inhibitors have identified key interactions within the enzyme's catalytic sites. nih.gov In the pursuit of novel epigenetic modulators, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives were designed and docked into the active site of KDM4 and KDM5 histone lysine (B10760008) demethylases. acs.orgnih.gov These studies demonstrated that the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold could effectively chelate the active site Fe(II) ion, a critical interaction for inhibitory activity. acs.org
The binding affinities, often expressed as docking scores or estimated free energies of binding, are used to rank and prioritize compounds for synthesis and biological evaluation. For example, a study on pyrimidine and pyridine (B92270) derivatives as potential EGFR inhibitors used docking scores to identify promising candidates for further investigation. tandfonline.com
Table 1: Examples of Molecular Docking Studies on Pyrido[4,3-d]pyrimidine (B1258125) Derivatives and Related Scaffolds
| Target Protein | Scaffold | Key Findings | Reference |
| Epidermal Growth Factor Receptor (EGFR) | Pyrimidine and Pyridine derivatives | Identification of key hydrogen bonds and hydrophobic interactions in the ATP-binding site. | tandfonline.com |
| Thymidylate Synthase | Pyrido[2,3-d]pyrimidines | Interaction with catalytic amino acids essential for anticancer activity. | nih.gov |
| KDM4/KDM5 Histone Demethylases | 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one | Bidentate coordination to the active site Fe(II) ion. | acs.orgnih.gov |
| Tropomyosin Receptor Kinase A (TrKA) | Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines | Compounds fit tightly into the active site of the TrKA kinase. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. While specific 3D-QSAR studies solely focused on the this compound core are not extensively reported, studies on related heterocyclic systems provide valuable insights into the structural requirements for activity.
For instance, 3D-QSAR studies on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors have been performed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models generate 3D contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the biological activity. Such studies on analogous scaffolds can guide the derivatization of the this compound ring system to enhance a desired biological effect.
A 3D-QSAR study on pyrazolo[3,4-b]pyridines as A1 adenosine (B11128) receptor inhibitors also demonstrated the utility of this approach in rationalizing structure-activity relationships and generating predictive models. acs.org These examples underscore the potential of QSAR in optimizing the this compound scaffold for various therapeutic targets.
Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This computational method allows for the assessment of the stability of the docked conformation and the flexibility of the protein-ligand complex.
In a study of pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors, MD simulations were performed to validate the docking results and assess the stability of the ligand-protein complexes. nih.gov The simulations, often run for nanoseconds, can reveal subtle conformational changes and the persistence of key interactions identified in docking studies.
Similarly, MD simulations have been employed to explore the binding mode and stability of pyridin-2-one derivatives as mIDH1 inhibitors, providing insights into parameters like the radius of gyration and solvent accessible surface area. nih.gov Although direct MD simulation studies on the this compound core are not widely published, the application of this technique to closely related systems highlights its importance in confirming binding hypotheses and understanding the dynamic nature of ligand recognition.
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. youtube.com This approach allows for the cost-effective and rapid identification of potential lead compounds.
Virtual screening can be performed using the this compound scaffold as a starting point. A virtual library of derivatives can be designed by computationally adding various substituents at different positions of the core structure. This library can then be screened against the three-dimensional structure of a target protein using molecular docking algorithms.
For example, a virtual screening of a pyrido[2,3-d]pyrimidine database was conducted to design novel thymidylate synthase inhibitors, leading to the identification of four promising ligands. nih.gov The process of creating and screening virtual libraries is a powerful tool in modern drug discovery, enabling the exploration of vast chemical space to find novel bioactive molecules. youtube.com
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME. Computational methods are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. sifisheriessciences.com
Several studies have reported the in silico prediction of ADME properties for pyrido[4,3-d]pyrimidine derivatives and related compounds. tandfonline.comnih.govsifisheriessciences.com These predictions are often based on Lipinski's "rule of five," which provides a set of guidelines for oral bioavailability. sifisheriessciences.com Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area are calculated to assess the drug-likeness of the compounds. sifisheriessciences.comnih.gov
For instance, a biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine compound library revealed a wide range in properties like solubility and permeability, highlighting the significant influence of substituents on the core scaffold. nih.gov Furthermore, studies have identified that the C2-position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is a site of metabolism by aldehyde oxidase, and substitution at this position can block this metabolic pathway. nih.gov
Table 2: Predicted ADME Properties for Selected Pyrido[4,3-d]pyrimidine Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Reference |
| This compound | 147.13 | -0.4 | 1 | 3 | 54.4 | nih.gov |
| Compound 7c (a pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine derivative) | - | - | - | - | - | nih.gov |
| Exemplar Compound 1 (an 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one) | - | - | - | - | - | nih.gov |
| M-series pyrimidine derivatives | Varied | Varied | Varied | Varied | Varied | sifisheriessciences.com |
Note: Specific ADME data for individual compounds is often presented within the context of larger datasets in the source literature and may not be individually extractable.
Preclinical Research and Therapeutic Potential
In Vitro Cytotoxicity Studies on Various Cancer Cell Lines (e.g., A-549, PC-3, HCT-116, MCF-7, HeLa)
Derivatives of the pyrido[4,3-d]pyrimidin-4(3H)-one core have been the subject of numerous in vitro cytotoxicity studies against a panel of human cancer cell lines, revealing their potential as anticancer agents. The cytotoxic efficacy of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.
Research has shown that specific substitutions on the pyrido[4,3-d]pyrimidine (B1258125) ring system significantly influence the cytotoxic activity. For instance, a series of novel 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives were synthesized and evaluated against the National Cancer Institute's 60 human cancer cell line (NCI 60) panel. nih.gov Among these, certain compounds displayed highly selective activities against breast cancer (MCF-7) and renal cancer cell lines. nih.gov
In another study, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed as potential EGFR inhibitors. nih.gov Several of these compounds exhibited potent cytotoxic activity against various cancer cell lines. For example, compound 8d showed strong anti-proliferative activity against the A-549 lung cancer cell line with an IC50 value of 7.23 µM, which is comparable to the standard drug erlotinib. nih.gov Compounds 8a and 8d were found to be twice as potent as the reference drug against the PC-3 prostate cancer cell line, with IC50 values of 7.98 µM and 7.12 µM, respectively. nih.gov While most compounds showed no significant activity against the HCT-116 colon cancer cell line, some derivatives exhibited mild cytotoxicity. nih.gov
Furthermore, a series of 2,4,5,7-tetrasubstituted pyrido[2,3-d]pyrimidines demonstrated good cytotoxic activity against MCF-7, HeLa, and A-549 cancer cell lines. researchgate.net Specifically, compounds 3f , 3h , and 3i from this series showed notable activity. researchgate.net Another study focused on novel bioactive pyrido[2,3-d]pyrimidine (B1209978) derivatives as PIM-1 kinase inhibitors. rsc.org Compounds 4 and 11 from this series exhibited remarkable cytotoxicity against MCF-7 cells with IC50 values of 0.57 μM and 1.31 μM, respectively. rsc.orgrsc.org
The following table summarizes the in vitro cytotoxicity data for selected this compound derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8d | A-549 (Lung) | 7.23 | nih.gov |
| 8a | PC-3 (Prostate) | 7.98 | nih.gov |
| 8d | PC-3 (Prostate) | 7.12 | nih.gov |
| 9a | PC-3 (Prostate) | 9.26 | nih.gov |
| 4 | MCF-7 (Breast) | 0.57 | rsc.orgrsc.org |
| 11 | MCF-7 (Breast) | 1.31 | rsc.orgrsc.org |
| 10k | Panc1 (Pancreatic) | 2.22 | mdpi.com |
| 10c | Panc1 (Pancreatic) | 1.40 | mdpi.com |
These studies collectively underscore the potential of the this compound scaffold as a source of novel anticancer agents, with specific derivatives showing high potency and selectivity against various cancer cell types.
In Vivo Efficacy Studies in Disease Models (e.g., Cancer Xenografts, Inflammation Models)
Following promising in vitro results, the therapeutic potential of this compound derivatives has been further investigated in in vivo disease models. These studies are crucial for evaluating the efficacy and safety of these compounds in a more complex biological system, providing insights into their potential clinical utility.
In the context of cancer, mouse xenograft models are commonly employed. These models involve the implantation of human cancer cells into immunodeficient mice, allowing for the assessment of a compound's ability to inhibit tumor growth in a living organism. For instance, pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors, which share a similar pyrimidine-based core structure, have demonstrated significant tumor growth reduction in mouse PC3 xenograft studies. nih.gov While specific in vivo data for this compound in xenograft models is emerging, the positive results from structurally related compounds are encouraging.
Beyond cancer, the anti-inflammatory properties of this scaffold are also being explored. A series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives were evaluated for their anti-inflammatory effects. nih.gov One candidate, compound 9a , demonstrated a significant inhibition rate of 77% against cardiac fibroblasts and reduced nitric oxide (NO) production in RAW264.7 macrophages. nih.gov Furthermore, a reverse transcription-polymerase chain reaction (RT-PCR) study revealed that compound 9a could down-regulate the mRNA expression of pro-inflammatory cytokines TGF-β and TNF-α in a dose-dependent manner. nih.gov These findings suggest the potential of these compounds in treating inflammatory conditions.
The in vivo efficacy of recombinant methioninase (rMETase), an enzyme used in cancer therapy, has been shown to be enhanced when combined with pyridoxal (B1214274) 5'-phosphate, a derivative of pyridoxine (B80251) (vitamin B6) which shares some structural similarities with the pyridine (B92270) portion of the pyrido[4,3-d]pyrimidine core. researchgate.net This highlights the potential for synergistic effects and the importance of the pyridoxine-related structures in in vivo applications.
Pharmacological Profiling and Bioavailability Studies
The journey of a potential drug candidate from the laboratory to the clinic is heavily dependent on its pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability. A study on the biopharmaceutical profiling of a library of ten pyrido[4,3-d]pyrimidine compounds revealed that the substitution pattern on the core structure significantly impacts their drug-like properties. nih.gov
The study found a wide range in aqueous solubility (1.9 μM to 4.2 mM) and Caco-2 permeability (0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s) among the tested compounds. nih.gov Caco-2 permeability is an in vitro model used to predict intestinal drug absorption. The presence of a phenylhydrazido group was associated with low solubility, while a dimethoxyphenyl substituent impaired permeability. nih.gov
Metabolic stability is another critical factor. All the tested pyrido[4,3-d]pyrimidine analogs were found to be metabolically stable in human intestinal microsomes. nih.gov However, their hepatic metabolism, indicated by the extraction ratio, was predicted to be in the intermediate to high range. nih.gov The study identified aliphatic chains, methoxy (B1213986) groups on a phenyl substituent, and ketone and amine substituents as the most likely sites for hepatic metabolism. nih.gov
Interestingly, a correlation was observed between the polar surface area of the compounds and their Caco-2 permeability and metabolic stability. nih.gov These findings are crucial for guiding the design of new derivatives with improved pharmacokinetic profiles. While specific bioavailability data for a wide range of this compound derivatives is not extensively documented in the public domain, the initial profiling studies provide a solid foundation for future investigations.
Toxicity and Safety Assessments in Preclinical Models
Before a compound can be considered for human trials, its safety profile must be thoroughly evaluated in preclinical models. Toxicity studies are designed to identify potential adverse effects and to determine a safe dosage range.
A biopharmaceutical profiling study of ten pyrido[4,3-d]pyrimidine derivatives reported no toxicity in Caco-2 cells and sandwich-cultured rat hepatocytes, which are in vitro models for intestinal and liver toxicity, respectively. nih.gov This is a positive initial indicator of the safety of this chemical scaffold.
However, it is important to note that the parent compound, this compound, is listed with GHS hazard statements indicating it is harmful if swallowed and causes skin and serious eye irritation. nih.gov This information pertains to the basic, unsubstituted molecule and may not be representative of all its derivatives, which can have vastly different properties.
Further in-depth toxicity studies in animal models are necessary to fully characterize the safety profile of specific this compound drug candidates. These studies typically involve administering the compound to animals at various doses and monitoring for any signs of toxicity, as well as conducting detailed pathological examinations of tissues and organs.
Lead Optimization and Candidate Selection for Drug Development
The process of lead optimization is a critical phase in drug discovery, where a promising lead compound is systematically modified to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects like toxicity. For the this compound scaffold, several studies have focused on structure-activity relationship (SAR) to guide this optimization process.
For example, the synthesis and evaluation of a new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine analogs as potential anticancer agents allowed for the exploration of SAR. nih.gov This study identified that certain substituents at the C-4 position of the core scaffold led to highly selective inhibitory effects against specific cancer cell lines, providing valuable insights for further development. nih.gov
Similarly, the design of novel bioactive pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors led to the identification of compound 4 as a promising lead. rsc.org This compound not only showed potent cytotoxicity against MCF-7 breast cancer cells but also demonstrated significant PIM-1 kinase inhibition. rsc.org The study validated compound 4 as a promising candidate for further development as a targeted chemotherapeutic agent. rsc.org
In another effort, the discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as dual ATX and EGFR inhibitors for idiopathic pulmonary fibrosis-lung cancer (IPF-LC) led to the identification of compound 9a . nih.gov This compound exhibited considerable potency in both anti-inflammatory and enzymatic assays, validating it as a potential dual inhibitor for the treatment of IPF-LC. nih.gov
The selection of a drug candidate for further development is a multi-faceted decision based on a comprehensive evaluation of its efficacy, safety, and pharmacokinetic properties. The ongoing lead optimization efforts for this compound derivatives are paving the way for the selection of promising candidates to advance into clinical trials for various therapeutic indications.
Future Directions and Research Gaps
Development of Novel Synthetic Strategies for Pyrido[4,3-d]pyrimidin-4(3H)-one
The advancement of therapeutic agents based on the this compound core is intrinsically linked to the evolution of synthetic methodologies. While established routes to this scaffold exist, future research is anticipated to focus on creating more efficient, versatile, and environmentally benign synthetic strategies. A significant area for development lies in the use of multi-component reactions, which allow for the construction of complex molecular architectures in a single step, thereby improving efficiency and reducing waste.
Furthermore, the application of modern catalytic systems, particularly those involving transition metals like palladium and copper, is expected to expand the diversity of substituents that can be introduced onto the pyridopyrimidine core. mdpi.com For the related pyrido[2,3-d]pyrimidin-7(8H)-ones, cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira have already proven effective in creating a wide range of derivatives with novel substitution patterns. mdpi.com Similar strategies for the this compound scaffold would enable a more thorough exploration of its structure-activity relationship (SAR).
Future synthetic endeavors will likely also prioritize the development of methods for the late-stage functionalization of the core structure. This would allow for the rapid generation of a library of analogues from a common intermediate, accelerating the drug discovery process. The goal is to devise synthetic pathways that are not only high-yielding but also provide access to a broader chemical space, which is crucial for identifying compounds with improved potency, selectivity, and favorable drug-like properties. nih.gov
Exploration of Undiscovered Biological Targets and Mechanisms
The biological activity of the broader pyridopyrimidine class of compounds is diverse, with derivatives showing promise as inhibitors of various enzymes and as modulators of cellular signaling pathways. nih.govnih.gov For the this compound scaffold and its close isomers, a number of biological targets have been identified, primarily in the realm of oncology and inflammation.
| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |
| Pyrido[3,4-d]pyrimidin-4-ones | Matrix Metalloproteinase-13 (MMP-13) Inhibitors | Inflammation, Arthritis | mdpi.com |
| 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones | Histone Lysine (B10760008) Demethylase (KDM) Inhibitors | Cancer | mdpi.com |
| Pyrido[3,4-d]pyrimidines | CXCR2 Antagonists | Inflammatory and Autoimmune Diseases | mdpi.comnih.gov |
| Pyrido[4,3-d]pyrimidinone Derivatives | Wee1 Kinase Inhibitors | Cancer | |
| Pyrido[2,3-d]pyrimidin-7(8H)-ones | ZAP-70 Inhibitors | Autoimmune Diseases, Lymphoma | mdpi.com |
| Pyrido[3,4-d]pyrimidine (B3350098) Derivatives | Pan-HER Kinase Inhibitors | Cancer | nih.gov |
A significant research gap exists in the comprehensive screening of this compound derivatives against a wider array of biological targets. The known activity against various kinases suggests that a broader kinome screening is warranted. This could uncover novel and potent inhibitors of kinases implicated in diseases beyond cancer.
Future research should also focus on elucidating the precise mechanisms of action for active compounds. For instance, while a compound may show potent inhibition of a particular kinase in a biochemical assay, its cellular effects may be more complex. Mechanistic studies, including the analysis of downstream signaling pathways and potential off-target effects, are crucial for understanding the full biological profile of these compounds. The use of chemoproteomics and other advanced techniques could be instrumental in identifying direct binding partners and uncovering novel mechanisms of action.
Application in Neglected Tropical Diseases and Emerging Pathogens
A notable gap in the current body of research is the limited exploration of this compound and its derivatives as treatments for neglected tropical diseases (NTDs) and emerging infectious diseases. The chemical scaffolds of many existing antiparasitic and antiviral drugs often feature nitrogen-containing heterocycles. Given the proven biological activities of pyridopyrimidines, particularly as kinase inhibitors, this scaffold represents an untapped resource for developing novel anti-infective agents.
Many pathogens, including protozoan parasites like Leishmania and Trypanosoma, as well as various viruses, rely on host or pathogen-encoded kinases for their replication and survival. Therefore, the kinase inhibitory potential of the this compound core could be repurposed for anti-infective therapies. For instance, while some pyrimidine (B1678525) nucleoside analogues have been investigated against Trypanosoma cruzi, the potential of fused pyridopyrimidine systems remains largely unexplored. plos.org Similarly, though some related pyrimido[4,5-d]pyrimidines have shown antiviral activity against human coronaviruses, the pyrido[4,3-d] isomer has not been extensively tested. mdpi.com
A strategic future direction would be to screen libraries of this compound derivatives against a panel of pathogens responsible for NTDs (such as leishmaniasis, Chagas disease, and human African trypanosomiasis) and emerging viral threats. This represents a significant opportunity to discover new lead compounds for diseases with limited treatment options.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies hold immense potential for accelerating the development of drugs based on the this compound scaffold. The application of AI and ML can significantly reduce the time and costs associated with bringing new drugs to market. mdpi.com
One of the key applications of AI in this context is in the prediction of biological activity and drug-target interactions. By training ML models on existing data for pyridopyrimidine derivatives and their known targets, it is possible to build predictive models that can screen virtual libraries of novel this compound compounds. This approach can help prioritize which compounds to synthesize and test, thereby making the research process more efficient.
Furthermore, AI and ML can be employed for de novo drug design, where algorithms generate novel molecular structures with desired properties. These generative models can be constrained to produce derivatives of the this compound core that are predicted to have high binding affinity for a specific target and favorable pharmacokinetic profiles. Deep learning techniques, a subset of ML, are particularly adept at learning from large and complex biomedical datasets to predict drug-target interactions and other important properties. uni.lu The use of these computational tools can help overcome challenges in drug discovery, such as identifying selective inhibitors and predicting potential off-target effects.
Translational Research and Clinical Potential
While the this compound scaffold has shown promise in preclinical studies, a significant gap remains in its translational development. For any compound to progress to clinical trials, a thorough understanding of its biopharmaceutical properties is essential. Studies on the drug-like properties of a library of pyrido[4,3-d]pyrimidines have shown that the substitution pattern on the core structure significantly influences properties such as solubility and permeability. nih.gov For instance, certain substituents can impair permeability, while others can lead to low solubility. nih.gov
Future research must focus on optimizing the "drug-likeness" of lead compounds. This involves a multi-parameter optimization process to achieve a balance of potency, selectivity, solubility, permeability, metabolic stability, and low toxicity. Studies have shown that while some pyrido[4,3-d]pyrimidine (B1258125) analogues are metabolically stable in human intestinal microsomes, they may be subject to significant hepatic metabolism. nih.gov Identifying and blocking these metabolic "hotspots" is a key step in designing compounds with improved pharmacokinetic profiles suitable for clinical development.
The clinical success of other pyridopyrimidine isomers, such as the FDA-approved cancer drug Palbociclib (a pyrido[2,3-d]pyrimidin-7(8H)-one), provides a roadmap for the development of new drugs from this class. mdpi.com The journey from a promising hit compound to a clinically approved drug is long and requires a concerted effort in medicinal chemistry, pharmacology, and clinical sciences. For the this compound class of compounds, the next steps will involve rigorous preclinical evaluation of optimized leads in relevant animal models of disease, followed by comprehensive safety and toxicology studies to support an Investigational New Drug (IND) application.
Q & A
What are the key synthetic methodologies for Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, and how do they differ in efficiency?
Basic: Condensation reactions using 2-aminonicotinic acid derivatives with formamide, urea, or thiourea under thermal conditions (120–150°C) are foundational methods. For example, reacting 2-amino-N-(4-chlorophenyl)nicotinamide with triethylorthopropionate in acetic acid yields derivatives in >90% efficiency .
Advanced: Microwave-assisted one-pot synthesis with DMF-DMA (dimethylformamide dimethyl acetal) reduces reaction time (20–30 minutes) and improves regioselectivity, achieving yields of ~86% . Solvent-free protocols using γ-Fe₂O₃@HAp-SO₃H nanocatalysts enhance sustainability, enabling cyclization at 80°C with 93% yield .
How can researchers design experiments to evaluate this compound derivatives as mPGES-1 inhibitors?
Methodology:
- In vitro assays: Use recombinant human mPGES-1 enzyme to measure IC₅₀ values via HPLC or fluorescence-based detection of PGE₂ inhibition .
- Cell-based studies: Validate selectivity by comparing COX-1/COX-2 inhibition in human whole blood assays to mitigate cardiovascular risks .
- SAR analysis: Introduce 2-aryl substituents (e.g., 4-fluorophenyl) to enhance potency; substituents at C5/C7 positions modulate lipophilicity and membrane permeability .
What metabolic challenges are associated with this compound scaffolds, and how can they be addressed?
Advanced: Aldehyde oxidase (AO) metabolizes unsubstituted derivatives at the C2 position, leading to rapid clearance (e.g., hepatic extraction ratio >0.7 in mice). Introduce C2-methyl or -chloro groups to block AO-mediated oxidation, improving pharmacokinetic profiles . Validate via in vitro AO inhibition assays and in vivo metabolite identification using LC-MS/MS .
Which analytical techniques are critical for confirming the structural integrity of synthesized derivatives?
Basic:
- NMR (¹H/¹³C): Confirm regioselectivity by assigning pyrimidinone protons (δ 8.2–8.5 ppm) and aromatic substituents .
- LC-MS: Monitor reaction completion and purity (>95%) using [M+H]⁺ ions .
Advanced: X-ray crystallography resolves ambiguous regiochemistry in fused pyridopyrimidinones, particularly for C8-substituted analogues .
How do structural modifications impact the biological activity of this compound derivatives?
SAR Insights:
- Antitumor activity: 5,7-Dichloro-8-fluoro substitution enhances DNA intercalation, reducing IC₅₀ values to <10 µM in MCF-7 breast cancer cells .
- Antifungal activity: 3-(Trifluoromethyl) groups at C2 improve logP values (2.5–3.0), increasing membrane penetration against Candida albicans .
What mechanistic insights explain the catalytic efficiency of nanoparticle-mediated synthesis?
Advanced: γ-Fe₂O₃@HAp-SO₃H nanocatalysts facilitate proton transfer in cyclocondensation via Brønsted acid sites, reducing activation energy (ΔG‡ ~25 kcal/mol). Kinetic studies (Arrhenius plots) confirm a 3-fold rate increase compared to conventional heating .
How should researchers address contradictory yield data in published synthetic protocols?
Methodology:
- Parameter optimization: Screen solvent systems (e.g., AcOH vs. DMF) and catalysts (e.g., H₂SO₄ vs. ionic liquids) to identify critical variables .
- Replication studies: Reproduce high-yield protocols (e.g., 93% via nanocatalysts) under inert atmospheres to mitigate oxidation side reactions .
What computational tools are used to predict the metabolic stability of this compound derivatives?
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
